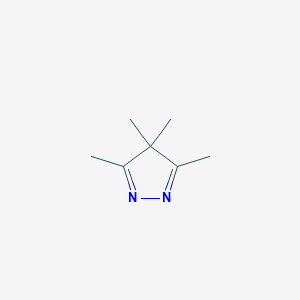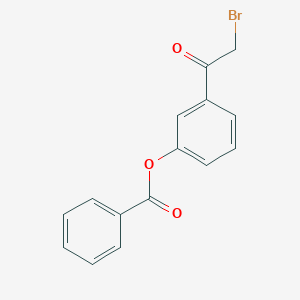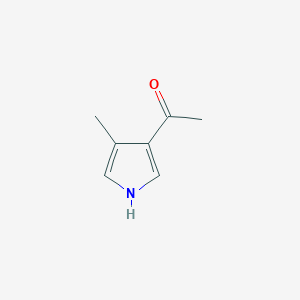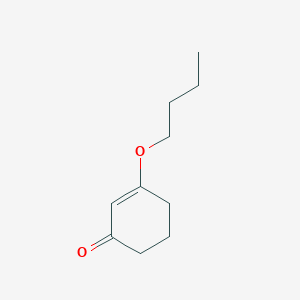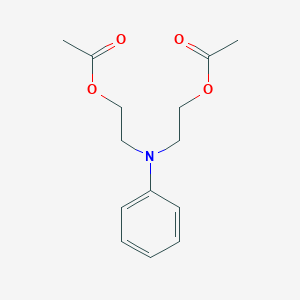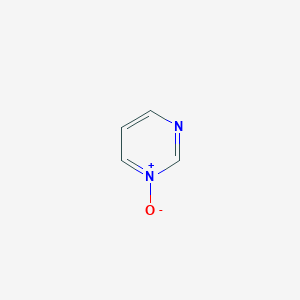
Pyrimidine N-oxide
説明
Pyrimidine N-oxide is a heterocyclic compound . It is a product of the oxidation of pyrimidine and is used infrequently as an oxidizing reagent in organic synthesis . It is also an antihypertensive medication derivative of pinacidil .
Synthesis Analysis
Pyrimidine N-oxide can be synthesized via mild oxidation reactions . The oxidation of pyridine can be achieved with a number of peracids including peracetic acid and perbenzoic acid .Molecular Structure Analysis
The structure of pyrimidine N-oxide is very similar to that of pyridine . The molecule is planar. The N-O distance is 1.34 Å. The C-N-C angle is 124°, 7° wider than in pyridine .Chemical Reactions Analysis
Pyrimidine N-oxide shows unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes . It also participates in the Boekelheide rearrangement .Physical And Chemical Properties Analysis
Pyrimidine N-oxide is a colorless, hygroscopic solid . It has a chemical formula of C5H5NO and a molar mass of 95.101 g·mol −1 .科学的研究の応用
Antioxidant Applications
Pyrimidine derivatives, including Pyrimidine N-oxide, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.
Anti-inflammatory Applications
Pyrimidines have been found to exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators, potentially providing relief from inflammation-related conditions .
Antimicrobial Applications
The pyrimidine scaffold, which includes Pyrimidine N-oxide, has found widespread use in antimicrobial applications . These compounds can inhibit the growth of harmful microorganisms, offering potential benefits in the treatment of various infections .
Antiviral Applications
Pyrimidines, including Pyrimidine N-oxide, have been used in antiviral applications . They can inhibit the replication of viruses, potentially offering benefits in the treatment of various viral diseases .
Anticancer Applications
Some pyrimidine derivatives have shown effective activity on HOP-92, a human lung cancer cell line, as evaluated using the MTT assay . This suggests potential applications of Pyrimidine N-oxide in cancer treatment .
Hair Growth Stimulation
Some Pyrimidine N-oxide derivatives are widely used in cosmetics for their ability to effectively stimulate hair growth . For instance, Minoxidil and Kopexil are therapeutically active Pyrimidine N-oxide derivatives used for this purpose .
Antimalarial Applications
The pyrimidine scaffold, which includes Pyrimidine N-oxide, has been used in antimalarial applications . These compounds can inhibit the growth of Plasmodium parasites, potentially offering benefits in the treatment of malaria .
作用機序
Target of Action
Pyrimidine N-oxide, also known as Pyrimidine 1-oxide, is a class of compounds that can activate certain kinds of Lewis acidic parts of molecules . They are known to interact with various targets, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play crucial roles in various biological processes, including inflammation and immune response .
Mode of Action
Pyrimidine N-oxides act as mild Lewis bases, increasing the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . They are known to inhibit the expression and activities of certain vital inflammatory mediators . In addition, they can be activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate .
Biochemical Pathways
Pyrimidine N-oxides are involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . They are also known to affect the pyrimidine metabolism, which changes under a variety of conditions . The biotransformation of pyrimidine to a pyrazole for GNE-892 proceeds through multiple steps from the likely precursor, pyrimidine N-oxide .
Pharmacokinetics
The pharmacokinetics of Pyrimidine N-oxides is complex and involves several metabolic steps. The compound is activated via N-oxidation, followed by a second oxidative process that opens the pyrimidine ring to form a formamide intermediate . After hydrolysis of the formamide, a carbon is lost as formic acid, together with ring closure to form the pyrazole ring .
Result of Action
The result of Pyrimidine N-oxide’s action is the formation of various products depending on the reaction conditions . For instance, in the presence of gold (I), it enables the oxidation of alkynes to 1,2-dicarbonyls . It is also known to have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Action Environment
The action of Pyrimidine N-oxides can be influenced by various environmental factors. For instance, the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls occurs in the absence of any acid additives and under mild conditions . Furthermore, the reactions occur in chlorinated solvent and aqueous medium, showing applications in peptide chemistry .
Safety and Hazards
将来の方向性
Perimidines and peri-naphtho-fused pyrimidine systems serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to naphthalene ring from fused heterocyclic ring and increase the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .
特性
IUPAC Name |
1-oxidopyrimidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGLXOADHKTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168856 | |
| Record name | Pyrimidine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine N-oxide | |
CAS RN |
17043-94-6 | |
| Record name | Pyrimidine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of pyrimidine N-oxide?
A1: Pyrimidine N-oxide has the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol.
Q2: How can pyrimidine N-oxides be synthesized?
A2: Pyrimidine N-oxides can be synthesized through various methods:* N-oxidation of pyrimidines: This is a common method using organic peroxy acids like m-chloroperbenzoic acid. [] The position of the N-oxide group can be determined using spectroscopic methods, particularly NMR. []* Reaction of enamides with hydroxylamine hydrochloride: This method provides pyrimidine N-oxides under mild conditions. []* LANCA three-component reaction followed by cyclocondensation: This sequence, involving lithiated alkoxyallenes, nitriles, and carboxylic acids, generates diverse β-ketoenamides, which then react with hydroxylamine hydrochloride to yield various pyrimidine N-oxides. [, ]* Heterocyclic rearrangements: N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can rearrange in the presence of anionic reagents in ethanol to form pyrimidine N-oxides. [] Similarly, ring opening of [, , ]oxadiazolo[2,3-a]pyrimidinium systems offers another route to these compounds. [, ]
Q3: What spectroscopic data can be used to characterize pyrimidine N-oxides?
A3: Several spectroscopic methods are helpful in characterizing pyrimidine N-oxides: * NMR spectroscopy: This technique is vital for determining the position of the N-oxide group in pyrimidine N-oxides. [] 1H-NMR, 13C-NMR, and 15N-NMR, especially in conjunction with lanthanide shift reagents or HMBC experiments, offer valuable structural information. [, , ]* Infrared (IR) spectroscopy: This method is particularly useful for analyzing the characteristic N–O stretching frequencies of pyrimidine N-oxides, which typically appear as strong absorptions between 1250 and 1350 cm−1. The position of this band is influenced by substituents on the pyrimidine ring. []
Q4: How does the N-oxide group influence the reactivity of pyrimidines?
A4: The N-oxide group significantly enhances the reactivity of pyrimidines towards nucleophilic reagents due to its electron-withdrawing nature, making the ring more electron-deficient. []
Q5: What types of reactions are characteristic of pyrimidine N-oxides?
A5: Pyrimidine N-oxides undergo a variety of reactions, including:
- Nucleophilic substitutions: The electron-deficient nature of pyrimidine N-oxides makes them susceptible to attack by nucleophiles. These reactions can lead to substitution of halogens, alkoxy groups, or other leaving groups. [, , ]
- Ring transformations: Under certain conditions, pyrimidine N-oxides can undergo ring transformations to form other heterocycles, such as isoxazoles. These transformations often involve nucleophilic attack at a ring carbon atom followed by ring opening and reclosure. [, , ]
- Boekelheide rearrangements: Pyrimidine N-oxides with a methyl group can undergo this rearrangement in the presence of acylating agents like acetic anhydride. The methyl group is converted to an acetoxymethyl group, offering a route to 4-acetoxymethyl-substituted pyrimidines. [, , ]
- Reissert-Henze reaction: Pyrimidine N-oxides can react with trimethylsilyl cyanide in a modified Reissert-Henze reaction. This reaction introduces a cyano group at either the 2- or 6-position of the pyrimidine ring, depending on the substitution pattern of the starting N-oxide. []
Q6: How does the presence of substituents affect the reactivity of pyrimidine N-oxides?
A6: Substituents significantly influence the reactivity of pyrimidine N-oxides. For example:
- Electron-withdrawing groups at the 4-position can activate the ring towards nucleophilic attack, facilitating reactions like amino-dechlorination. []
- Bulky substituents can hinder certain reactions or influence regioselectivity. [, , ]
- The presence of a methyl group at the 6-position can lead to deprotonation under basic conditions, impacting the charge distribution within the ring and altering the reaction pathway. []
Q7: What are some potential applications of pyrimidine N-oxides?
A7: Pyrimidine N-oxides have garnered interest for various applications, including:
- Pharmaceuticals: Minoxidil, a pyrimidine N-oxide, is a well-known example used as an antihypertensive agent and for hair growth stimulation. [, ] Their diverse reactivity makes them attractive building blocks for synthesizing a wide range of biologically active compounds.
- Ligands in coordination chemistry: The N-oxide oxygen atom can act as a bridging ligand, enabling the formation of coordination polymers with interesting magnetic and luminescent properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





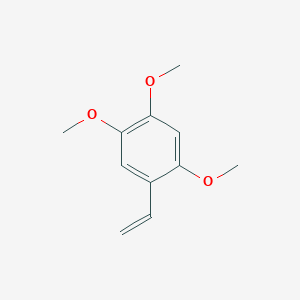
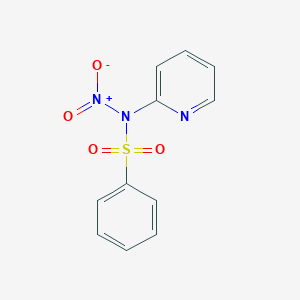
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
